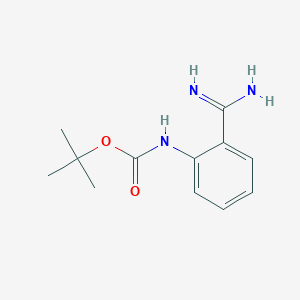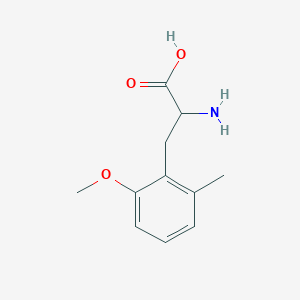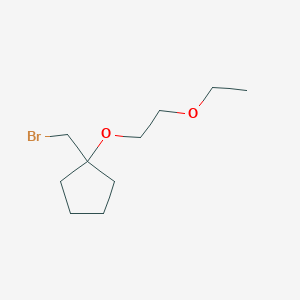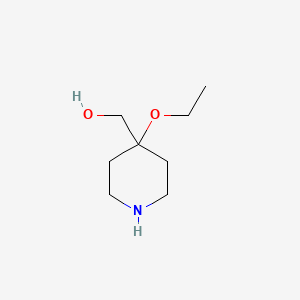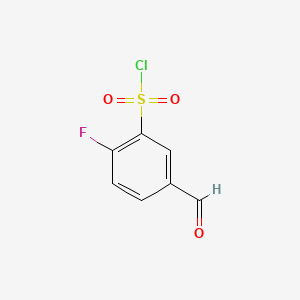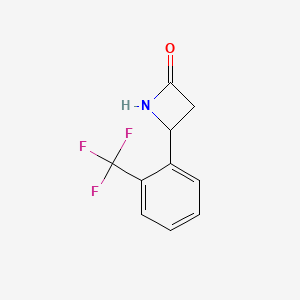
2-(2-Isocyanatoethyl)-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an isocyanate group, which makes it highly reactive and suitable for various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a suitable isocyanate precursor. One common method is the reaction of 1-methylpyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isocyanatoethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions, often under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Urethanes and ureas, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Isocyanatoethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanatoethyl methacrylate: Another compound with an isocyanate group, used in polymer synthesis and coatings.
(2-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring, used in different industrial applications.
Uniqueness
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the pyrrolidine ring can provide additional stability or reactivity compared to other isocyanate compounds.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(2-isocyanatoethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h8H,2-6H2,1H3 |
Clé InChI |
KUPACVRFLRQPJB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
